molecular formula C10H21NO B13475121 n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine

Katalognummer: B13475121
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: RETBOLDBYZTPIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine: is an organic compound that features a cyclobutyl ring substituted with a methoxyethyl group and an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Ethanamine Chain: The ethanamine chain is attached through reductive amination or other suitable amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclobutyl ring or the ethanamine chain, potentially leading to ring-opening or amine reduction products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic or neutral conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced amines, ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology:

    Biochemical Studies: The compound can be used to study biochemical pathways and enzyme interactions.

    Drug Development:

Medicine:

    Therapeutic Agents: Research into its potential as a therapeutic agent for various medical conditions.

Industry:

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism by which n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

    Cyclobutylamines: Compounds with a cyclobutyl ring and an amine group.

    Methoxyethyl Derivatives: Compounds featuring a methoxyethyl group attached to various functional groups.

Uniqueness: n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine is unique due to the combination of its cyclobutyl ring, methoxyethyl group, and ethanamine chain. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

N-[[1-(2-methoxyethyl)cyclobutyl]methyl]ethanamine

InChI

InChI=1S/C10H21NO/c1-3-11-9-10(5-4-6-10)7-8-12-2/h11H,3-9H2,1-2H3

InChI-Schlüssel

RETBOLDBYZTPIP-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1(CCC1)CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.